molecular formula C20H18FN3O B10986722 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide

Cat. No.: B10986722
M. Wt: 335.4 g/mol
InChI Key: DSKCJCRHEYMBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 5-position of the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves several steps:

    Formation of the 5-fluoroindole moiety: This can be achieved by fluorination of a suitable indole precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Alkylation: The 5-fluoroindole is then alkylated at the 3-position with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Amidation: The resulting intermediate is then reacted with 1-methyl-1H-indole-5-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl side chain. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the indole ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in DMF.

Major Products

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Reduced amides or alcohols.

    Substitution: Substituted indoles with various functional groups replacing the fluorine atom.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s electronic properties, enhancing its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C20H18FN3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C20H18FN3O/c1-24-9-7-13-10-14(2-5-19(13)24)20(25)22-8-6-15-12-23-18-4-3-16(21)11-17(15)18/h2-5,7,9-12,23H,6,8H2,1H3,(H,22,25)

InChI Key

DSKCJCRHEYMBFC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.